Cas no 318247-64-2 ({1-Methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate)
{1-Methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate Chemical and Physical Properties
Names and Identifiers
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- [1-methyl-5-(4-methylbenzenesulfonyl)-3-phenyl-1H-pyrazol-4-yl]methyl 3-methylbenzoate
- Oprea1_290548
- MMV665936
- NSC766671
- {1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate
- {1-Methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate
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- Inchi: 1S/C26H24N2O4S/c1-18-12-14-22(15-13-18)33(30,31)25-23(17-32-26(29)21-11-7-8-19(2)16-21)24(27-28(25)3)20-9-5-4-6-10-20/h4-16H,17H2,1-3H3
- InChI Key: RGXXAMTXVCJIHY-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(C1=C(COC(C2C=CC=C(C)C=2)=O)C(C2C=CC=CC=2)=NN1C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 753
- XLogP3: 5.1
- Topological Polar Surface Area: 86.6
{1-Methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663638-1mg |
(1-Methyl-3-phenyl-5-tosyl-1H-pyrazol-4-yl)methyl 3-methylbenzoate |
318247-64-2 | 98% | 1mg |
¥464 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663638-2mg |
(1-Methyl-3-phenyl-5-tosyl-1H-pyrazol-4-yl)methyl 3-methylbenzoate |
318247-64-2 | 98% | 2mg |
¥578 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663638-5mg |
(1-Methyl-3-phenyl-5-tosyl-1H-pyrazol-4-yl)methyl 3-methylbenzoate |
318247-64-2 | 98% | 5mg |
¥617 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663638-10mg |
(1-Methyl-3-phenyl-5-tosyl-1H-pyrazol-4-yl)methyl 3-methylbenzoate |
318247-64-2 | 98% | 10mg |
¥800 | 2023-04-14 |
{1-Methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on {1-Methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate
The Chemical Compound CAS No 318247-64-2: A Comprehensive Overview
The compound identified by the CAS number 318247-64-2, commonly referred to as {1-Methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a pyrazole ring, a sulfonyl group, and a benzenecarboxylate moiety. The presence of these functional groups makes it a versatile compound with unique reactivity and properties.
Recent studies have highlighted the importance of such compounds in the field of medicinal chemistry. The pyrazole ring, a five-membered heterocyclic structure, is known for its ability to form hydrogen bonds and interact with biological targets. This makes it a valuable component in drug design, particularly in the development of inhibitors for various enzymes and receptors. The sulfonyl group, on the other hand, contributes to the molecule's stability and lipophilicity, enhancing its bioavailability when used in pharmaceutical formulations.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and oxidation steps. Researchers have optimized these steps to achieve high yields and purity levels. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality. This approach not only enhances efficiency but also aligns with the growing demand for sustainable chemical processes.
In terms of applications, this compound has shown promise in several areas. In the pharmaceutical industry, it has been investigated as a potential lead compound for anti-inflammatory and anti-cancer therapies. Its ability to modulate key signaling pathways makes it an attractive candidate for drug development. Additionally, its unique structure has also been explored in materials science, where it serves as a building block for advanced polymers and coatings with tailored properties.
Recent advancements in computational chemistry have further expanded our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, enabling more accurate predictions of its behavior in different chemical environments. These computational tools are increasingly being integrated into experimental workflows to accelerate discovery and optimization processes.
In conclusion, the compound CAS No 318247-64-2 represents a significant advancement in organic chemistry. Its complex structure and functional groups endow it with versatile properties that make it valuable across multiple disciplines. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in both academic and industrial settings.
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